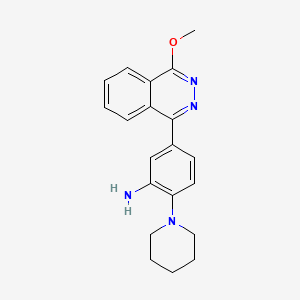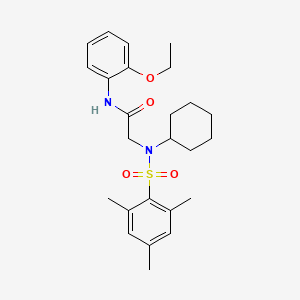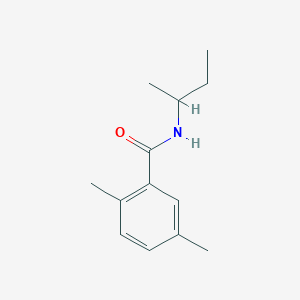
1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine
Descripción general
Descripción
1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine, also known as BNIP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been studied for its potential role in modulating neurotransmitter release. In biochemistry, 1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been investigated for its potential use as a fluorescent probe for detecting protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine is not fully understood, but it is believed to involve its interaction with specific molecular targets in cells. 1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to bind to certain proteins, including tubulin and microtubules, which are involved in various cellular processes. It has also been shown to affect the activity of certain enzymes, including phosphodiesterases.
Biochemical and Physiological Effects
1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, including its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate neurotransmitter release and affect the activity of certain enzymes, as mentioned earlier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, its fluorescent properties make it a useful tool for detecting protein-protein interactions. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-(5-bromo-2-furoyl)-4-(2-chloro-6-nitrophenyl)piperazine, including further investigation of its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Additionally, its potential use as a fluorescent probe for detecting protein-protein interactions could be further explored. Finally, its effects on neurotransmitter release and enzyme activity could be studied in more detail to better understand its potential applications in neuroscience and biochemistry.
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O4/c16-13-5-4-12(24-13)15(21)19-8-6-18(7-9-19)14-10(17)2-1-3-11(14)20(22)23/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHBWEQWXBANRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR*,6aR*)-2-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4110748.png)

![N-ethyl-5-isobutyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B4110760.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-chloro-4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110773.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl 2-methyl-3-nitrobenzoate](/img/structure/B4110774.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B4110776.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4110785.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4110786.png)




![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)